molecular formula C9H12ClN3O2 B11879967 tert-Butyl (5-chloropyrimidin-2-yl)carbamate

tert-Butyl (5-chloropyrimidin-2-yl)carbamate

Cat. No.: B11879967
M. Wt: 229.66 g/mol
InChI Key: RLURIEFJJCYVQU-UHFFFAOYSA-N
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Description

tert-Butyl (5-chloropyrimidin-2-yl)carbamate is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at position 5 and a tert-butyl carbamate group at position 2. This structural motif is critical in medicinal chemistry, where such derivatives are frequently employed as intermediates in the synthesis of pharmaceuticals, particularly kinase inhibitors and antiviral agents. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions while maintaining stability during synthetic transformations. The chlorine substituent enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic aromatic substitution reactions, a key step in constructing complex molecular architectures .

Properties

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.66 g/mol

IUPAC Name

tert-butyl N-(5-chloropyrimidin-2-yl)carbamate

InChI

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h4-5H,1-3H3,(H,11,12,13,14)

InChI Key

RLURIEFJJCYVQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=N1)Cl

Origin of Product

United States

Biological Activity

tert-Butyl (5-chloropyrimidin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H15ClN2O2. The compound consists of a pyrimidine ring with a chlorine atom at the 5-position, which plays a crucial role in its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. This mechanism is particularly relevant for enzymes involved in metabolic pathways.
  • Receptor Modulation : The chloropyrimidine component may facilitate binding to various receptors, influencing signaling pathways crucial for cellular responses.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of certain enzymes and receptors involved in metabolic pathways. The chloropyrimidine moiety enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

Table 1: Summary of Biological Activities

Activity Type Description
Enzyme InhibitionForms covalent bonds with enzyme active sites, inhibiting their activity.
Receptor InteractionModulates receptor binding, influencing cellular signaling pathways.
Pharmacological PotentialInvestigated for therapeutic applications in various diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that the compound effectively inhibited specific enzymes associated with metabolic pathways, showcasing its potential as a therapeutic agent.
  • Binding Affinity : Investigations into binding affinity revealed that the compound interacts favorably with various biological targets, indicating its potential for drug development.
  • Selectivity Profile : Research has also focused on modifying substituents on the pyrimidine ring to enhance selectivity against specific enzyme targets, improving therapeutic efficacy while minimizing side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of tert-Butyl (5-chloropyrimidin-2-yl)carbamate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
This compound Not available C₉H₁₁ClN₃O₂ ~229.66* Cl (5), Boc (2) Pyrimidine core; reactive Cl for substitution; Boc protection
tert-Butyl (2-chloropyrimidin-4-yl)carbamate 849751-48-0 C₉H₁₂ClN₃O₂ 229.66 Cl (2), Boc (4) Pyrimidine core; Cl at position 2 alters reactivity
tert-Butyl (5-bromopyridin-3-yl)carbamate Not available C₁₀H₁₃BrN₂O₂ ~273.13 Br (5), Boc (3) Pyridine core; Br enhances cross-coupling potential
tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate 1207175-73-2 C₁₀H₁₂ClN₂O₃ ~243.67 Cl (5), OH (3), Boc (2) Pyridine core; hydroxyl group increases polarity and H-bonding capacity
tert-Butyl (5-formylpyridin-2-yl)carbamate 199296-40-7 C₁₁H₁₄N₂O₃ 230.24 Formyl (5), Boc (2) Pyridine core; formyl group enables condensation reactions

Notes:

  • *Estimated molecular weight based on structural similarity to CAS 849751-48-0 .
  • Pyrimidine vs. pyridine cores significantly influence electronic properties and reactivity.

Commercial and Research Utility

  • Pharmaceutical Intermediates : Compounds like tert-Butyl (5-formylpyridin-2-yl)carbamate (CAS 199296-40-7) are marketed for use in drug discovery, emphasizing their role in constructing bioactive molecules .

Preparation Methods

Boc Anhydride Method

In a representative procedure, 5-chloropyrimidin-2-amine (1.0 equiv) is suspended in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP, 0.1 equiv) and sodium bicarbonate (2.0 equiv). Boc anhydride (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 48 hours. The crude product is purified via column chromatography (hexane/ethyl acetate gradient), yielding tert-butyl (5-chloropyrimidin-2-yl)carbamate in 40–50% yield.

Key Variables :

  • Solvent : THF or dichloromethane (DCM) optimizes solubility.

  • Base : Sodium bicarbonate or pyridine neutralizes HBr generated during the reaction.

  • Catalyst : DMAP accelerates anhydride activation.

Boc Chloride Method

An alternative approach uses Boc-Cl under milder conditions. 5-chloropyrimidin-2-amine (1.0 equiv) is dissolved in pyridine, and Boc-Cl (1.1 equiv) is added at 0°C. After stirring for 1 hour at room temperature, the mixture is concentrated, partitioned between water and ethyl acetate, and purified to afford the product in 60–70% yield.

Advantages :

  • Shorter reaction time (1–2 hours vs. 48 hours).

  • Higher yields due to reduced side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
THF254095
DCM255598
Pyridine0 → 257099

Data aggregated from highlight pyridine’s dual role as solvent and base, improving both yield and purity. Elevated temperatures (>50°C) promote decomposition, necessitating strict thermal control.

Stoichiometric Considerations

Excess Boc reagent (1.2–1.5 equiv) ensures complete amine protection, but higher equivalents risk di-Boc byproduct formation. A 1:1.1 amine-to-Boc ratio balances efficiency and byproduct suppression.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability:

Continuous Flow Synthesis

A continuous flow reactor replaces batch processing, reducing reaction time from 48 hours to 2–4 hours. The amine and Boc anhydride are pumped through a heated cartridge (50°C) packed with immobilized DMAP, achieving 85% yield at 90% conversion.

Automated Purification

Countercurrent chromatography replaces column chromatography, enabling kilogram-scale purification with >99% purity. Solvent systems (e.g., heptane/ethyl acetate) are optimized for rapid separation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.58 (s, 9H, tert-butyl), 8.22 (s, 1H, pyrimidine-H), 10.94 (s, 1H, NH).

  • HPLC : Retention time = 6.7 min (C18 column, 70:30 H₂O/MeCN).

Purity Assessment

MethodPurity (%)Impurities Identified
HPLC99.2None detected
GC-MS98.5Residual THF (0.3%)

Comparative Analysis with Bromo Analogues

The chloro derivative exhibits distinct reactivity compared to bromo analogues (e.g., tert-butyl (5-bromopyrimidin-2-yl)carbamate):

ParameterCl DerivativeBr Derivative
Reaction RateFasterSlower
Coupling Yield*75%60%
StabilityHigherModerate

*In Suzuki-Miyaura coupling with phenylboronic acid.

The electron-withdrawing chlorine atom enhances electrophilicity, improving cross-coupling efficiency.

Challenges and Troubleshooting

Common Issues

  • Low Yields : Caused by incomplete Boc protection or side reactions. Remedy: Use fresh Boc anhydride and monitor reaction progress via TLC.

  • Di-Boc Byproduct : Forms with excess Boc reagent. Mitigation: Optimize stoichiometry and reaction time.

Scale-Up Considerations

  • Exothermic Reactions : Control via jacketed reactors to prevent thermal runaway.

  • Solvent Recovery : Implement distillation systems for THF/pyridine reuse, reducing costs .

Q & A

Q. What are the standard synthetic routes for tert-Butyl (5-chloropyrimidin-2-yl)carbamate?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine ring. A common approach includes:

  • Step 1: Chlorination at the 5-position of pyrimidine using POCl₃ or other chlorinating agents.
  • Step 2: Protection of the amine group via carbamate formation using tert-butoxycarbonyl (Boc) anhydride [(Boc)₂O] in the presence of a base like DMAP or triethylamine .
  • Step 3: Purification via column chromatography or recrystallization to isolate the product.

Q. Key Considerations :

  • Reaction temperatures (0–25°C) and solvent choice (e.g., THF, DCM) significantly impact yield.
  • Intermediate characterization (e.g., TLC, NMR) ensures reaction progress .

Q. How is this compound characterized using spectroscopic methods?

Primary Techniques :

  • ¹H NMR : Peaks for tert-butyl (~1.3–1.4 ppm, singlet) and pyrimidine protons (aromatic region, 7–9 ppm). Example: δ 8.22 (s, 1H, pyrimidine-H) .
  • ¹³C NMR : Distinct signals for Boc carbonyl (~150 ppm) and pyrimidine carbons.
  • Mass Spectrometry : Molecular ion peak at m/z 243.69 (C₁₀H₁₄ClN₃O₂) .

Validation : Cross-referencing with databases like PubChem ensures accuracy .

Q. What stability considerations apply to this compound during storage?

  • Temperature : Store at 2–8°C to prevent Boc-group decomposition .
  • Light/Moisture : Protect from direct light and humidity (use desiccants) to avoid hydrolysis of the carbamate bond .
  • Incompatibilities : Avoid strong acids/bases, which cleave the Boc group .

Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 1 month) can predict shelf-life .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the tert-butyl carbamate group into pyrimidine derivatives?

Methodological Strategies :

  • Computational Screening : Use density functional theory (DFT) to model transition states and identify optimal reagents .
  • High-Throughput Experimentation : Test solvent/base combinations (e.g., DMF/DBU vs. THF/TEA) to maximize yield .
  • Catalyst Design : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

Case Study : A 15% yield increase was achieved by switching from DCM to THF, reducing steric hindrance during Boc protection .

Q. How can contradictions in reported biological activities of this compound be resolved?

Analytical Workflow :

Data Harmonization : Compare studies using standardized assays (e.g., IC₅₀ in enzyme inhibition) .

Structural Validation : Confirm compound purity (>95% via HPLC) to rule out impurities affecting results .

Mechanistic Studies : Use molecular docking to assess binding affinity variations across protein targets .

Example : Discrepancies in kinase inhibition may arise from differing assay pH levels, altering protonation states of the pyrimidine ring .

Q. How to design experiments studying substituent effects on the chloropyrimidine ring’s reactivity?

Experimental Design :

  • Varied Substituents : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-NH₂) groups at the 4-position .
  • Kinetic Profiling : Monitor reaction rates (e.g., SNAr substitutions) using UV-Vis spectroscopy .
  • Computational Analysis : Calculate Fukui indices to predict electrophilic/nucleophilic sites .

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